Tocinoic acid - 34330-23-9

Tocinoic acid

Catalog Number: EVT-331999
CAS Number: 34330-23-9
Molecular Formula: C30H44N8O10S2
Molecular Weight: 740.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Tocinoic acid is synthesized from carotenoids, particularly through metabolic pathways involving the conversion of beta-carotene to retinol (vitamin A), which can then be oxidized to various forms of retinoic acid, including tocinoic acid. The compound is not typically found in significant amounts in natural sources but can be produced synthetically for research and therapeutic purposes.

Classification

Tocinoic acid is classified under:

  • Chemical Class: Retinoids
  • Functional Group: Carboxylic acids
  • Biological Role: Regulator of gene expression and cellular differentiation.
Synthesis Analysis

Methods

The synthesis of tocinoic acid can be achieved through several methods, commonly involving the oxidation of retinol or other retinoid precursors.

  1. Oxidation of Retinol: Retinol can be oxidized using various oxidizing agents to produce tocinoic acid.
  2. Chemical Synthesis: Advanced synthetic routes may involve multi-step reactions starting from simpler organic compounds.

Technical Details

A typical synthetic route might include:

  • Starting Material: Retinol or beta-carotene.
  • Reagents: Oxidizing agents like potassium permanganate or chromium trioxide.
  • Conditions: Controlled temperature and solvent conditions to prevent degradation of sensitive retinoid structures.

The yield and purity of tocinoic acid can be optimized through techniques such as high-performance liquid chromatography (HPLC) for purification and characterization.

Molecular Structure Analysis

Structure

Tocinoic acid has a complex molecular structure characterized by a long hydrocarbon chain with multiple double bonds and a carboxylic acid functional group. Its molecular formula is typically represented as C20_{20}H28_{28}O2_2.

Data

  • Molecular Weight: Approximately 312.44 g/mol.
  • Structural Features: The presence of conjugated double bonds contributes to its biological activity and stability under certain conditions.
Chemical Reactions Analysis

Reactions

Tocinoic acid participates in various chemical reactions, primarily due to its carboxylic acid functional group.

  1. Esterification: Reacts with alcohols to form esters.
  2. Decarboxylation: Under certain conditions, it can lose carbon dioxide to form less complex compounds.
  3. Reduction: Can be reduced to form alcohol derivatives.

Technical Details

The reactions are often facilitated by catalysts or specific reaction conditions (e.g., temperature, pressure) that enhance yield and selectivity.

Mechanism of Action

Process

Tocinoic acid exerts its biological effects primarily through interaction with nuclear receptors, specifically the retinoic acid receptors (RARs).

  1. Binding: Tocinoic acid binds to RARs in the nucleus.
  2. Gene Regulation: This binding activates transcription factors that regulate the expression of genes involved in cell differentiation and proliferation.
  3. Signal Transduction: The mechanism involves complex signaling pathways that affect cellular responses to environmental changes.

Data

Studies show that tocinoic acid influences embryonic development and cellular differentiation, highlighting its importance in developmental biology.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a yellowish oil or solid depending on purity.
  • Solubility: Soluble in organic solvents such as ethanol and acetone but poorly soluble in water.

Chemical Properties

  • Stability: Sensitive to light, heat, and oxygen; often requires storage under inert atmospheres.
  • Reactivity: Reacts with strong bases and acids; undergoes isomerization under certain conditions.

Relevant data indicates that tocinoic acid should be handled with care due to its sensitivity to environmental factors that may affect its stability and efficacy.

Applications

Scientific Uses

Tocinoic acid has several applications in scientific research:

  • Pharmaceutical Development: Investigated for its potential in treating skin disorders such as acne and psoriasis due to its ability to regulate cell growth.
  • Cancer Research: Studied for its role in apoptosis (programmed cell death) and differentiation in cancer cells.
  • Developmental Biology: Used as a model compound to understand the effects of retinoids on embryonic development.
Introduction to Tocinoic Acid in Biomedical Research

Historical Discovery and Nomenclature Evolution

The discovery of tocinoic acid is inextricably linked to the isolation and structural characterization of oxytocin and vasopressin in the mid-20th century. During enzymatic and chemical degradation studies aimed at elucidating the active principles of posterior pituitary extracts, researchers consistently identified a stable, cyclic disulfide-bridged fragment resistant to further breakdown. Vincent du Vigneaud's seminal work on oxytocin structure and synthesis (awarded the Nobel Prize in Chemistry in 1955) was pivotal in this context. As synthetic efforts progressed, systematic hydrolysis experiments revealed that the biological activity of oxytocin was catastrophically diminished upon removal of the C-terminal glycinamide residue (position 9). This observation led to the targeted generation and characterization of the 1-6 cyclic fragment [4] [7].

The nomenclature "tocinoic acid" directly reflects its origin from oxytocin and its carboxylic acid termination, distinguishing it from the amidated parent hormone. The suffix "-oic acid" explicitly denotes the replacement of the C-terminal amide group (-CONH₂) with a free carboxylic acid (-COOH), a modification with profound functional consequences. Early literature sometimes referred to it descriptively as the "cyclic hexapeptide of oxytocin" or "1-6-oxytocin." However, as similar hydrolysis products of vasopressin (e.g., pressinoic acid) and other neurohypophyseal peptides were characterized, "tocinoic acid" became the standardized term for the oxytocin-derived fragment [7]. This naming convention emphasizes its structural heritage while signifying its distinct chemical identity resulting from hydrolytic cleavage between residues Cys⁶ and Pro⁷. The elucidation of its structure confirmed the presence of the 20-membered ring formed by the disulfide bond between Cys¹ and Cys⁶, encompassing the residues Tyr-Ile-Gln-Asn-Cys, establishing the conserved scaffold upon which neurohypophyseal hormone diversity is built through C-terminal elongation and residue substitution [1] [4].

Structural Relationship to Neurohypophyseal Hormones

Tocinoic acid embodies the conserved structural core essential for the three-dimensional architecture of neurohypophyseal hormones while lacking the variable elements conferring biological specificity. Its primary structure is Cys-Tyr-Ile-Gln-Asn-Cys, with an intramolecular disulfide bond forming a 20-atom ring structure (1→6 bridge). This cyclic hexapeptide constitutes the invariant N-terminal region of both oxytocin (Cys-Tyr-Ile-Gln-Asn-Cys-Pro-Leu-Gly-NH₂) and vasopressin (e.g., Arg-vasopressin: Cys-Tyr-Phe-Gln-Asn-Cys-Pro-Arg-Gly-NH₂) [1] [7]. Consequently, tocinoic acid retains the fundamental topological constraints and a significant portion of the molecular surface presented by the full-length hormones.

Table 1: Structural Comparison of Tocinoic Acid with Key Neurohypophyseal Hormones

CompoundAmino Acid Sequence (Cyclic Region 1-6)C-Terminal Tripeptide (7-9)C-TerminusKey Structural Features
Tocinoic AcidCys¹-Tyr²-Ile³-Gln⁴-Asn⁵-Cys⁶Absent-COOHConserved 20-member disulfide ring; Free Cys⁶ carboxyl
OxytocinCys¹-Tyr²-Ile³-Gln⁴-Asn⁵-Cys⁶Pro⁷-Leu⁸-Gly⁹-CONH₂Full ring + Ile³, Leu⁸; Amidated Gly⁹
Arginine VasopressinCys¹-Tyr²-Phe³-Gln⁴-Asn⁵-Cys⁶Pro⁷-Arg⁸-Gly⁹-CONH₂Full ring + Phe³, Arg⁸; Amidated Gly⁹
Arginine VasotocinCys¹-Tyr²-Ile³-Gln⁴-Asn⁵-Cys⁶Pro⁷-Arg⁸-Gly⁹-CONH₂Hybrid ring (Oxytocin-like 3, Vasopressin-like 8); Amidated Gly⁹

The critical structural differences defining tocinoic acid's lack of classical hormone activity are:

  • Absence of C-Terminal Tripeptide: Residues in positions 7, 8, and 9 are crucial for receptor binding and activation. For example, in oxytocin, Leu⁸ is vital for oxytocin receptor (OXTR) interaction, while in vasopressin, Arg⁸ is essential for vasopressin receptor (e.g., AVPR1a) binding [4] [7].
  • Free C-Terminal Carboxyl Group: Hydrolysis of the peptide bond between Cys⁶ and Pro⁷ generates a free α-carboxyl group on Cys⁶ instead of the peptide bond linking to Pro⁷. Furthermore, tocinoic acid lacks the C-terminal glycinamide (-Gly-NH₂) moiety. The amide group is a critical pharmacophore for receptor activation in native hormones. Its replacement with a free carboxyl group significantly alters the electrostatic and hydrogen-bonding potential at this key site [7].
  • Exposure of Altered Conformational Dynamics: While the disulfide ring is retained, the absence of the tail and the charged C-terminus may allow for greater conformational flexibility or expose regions of the ring that are normally engaged in intramolecular interactions with the tail in the native hormones.

Bioactivity studies starkly illustrate the functional consequence of these structural deficiencies. In vitro assays measuring prolactin release from anterior pituitary cells demonstrated that tocinoic acid possessed only <5% of the activity of oxytocin or vasopressin. Its EC₅₀ was significantly higher (>1000 nM) compared to the native hormones acting in the nanomolar range, confirming its very weak agonistic potential [7]. This profound loss of activity underscores that the conserved ring structure, while necessary for maintaining the overall fold, is insufficient alone for effective receptor engagement and activation. The structural determinants residing in the C-terminal tail and the amidated terminus are indispensable for biological function.

Role as a Model Peptide in Neuroendocrine Studies

Tocinoic acid's intrinsic lack of potent agonist activity at neurohypophyseal hormone receptors transformed it from a metabolic curiosity into a vital experimental tool. Its primary value lies in its ability to act as a structurally defined scaffold for probing the molecular mechanisms of hormone-receptor interactions and signaling.

Table 2: Key Research Applications of Tocinoic Acid in Neuroendocrine Studies

Research ApplicationExperimental ApproachKey Insight ProvidedCitation
Receptor Binding Domain MappingCompetitive binding assays vs. radiolabeled oxytocin/vasopressinConfirmed C-terminal tail (positions 7-9) as critical for high-affinity receptor occupancy; Ring alone binds weakly.[7]
Agonist/Antagonist Structure-FunctionSynthesis and testing of tocinoic acid analogs with modified residues in positions 2, 3, or 4.Identified Tyr², Ile³/Gln⁴ within the ring as modulators of receptor specificity/affinity when combined with appropriate tails.[1][7]
Receptor Antagonism StudiesCo-incubation of tocinoic acid with active hormones (e.g., oxytocin).Demonstrated weak antagonistic properties (reversible inhibition), suggesting ability to occupy receptor without activation.[7]
Metabolic Stability AssessmentIncubation with tissue extracts or purified peptidases.Revealed intrinsic stability of disulfide ring core against enzymatic degradation compared to full hormones.[4]
Conformational Analysis (Reference)NMR, X-ray crystallography (compared to oxytocin/vasopressin).Provided reference data for the "core" ring conformation, isolating effects of C-terminal tail on hormone folding.[4]
  • Deciphering Receptor Binding Determinants: Tocinoic acid serves as the quintessential negative control in receptor binding studies. Its dramatically reduced affinity for both oxytocin and vasopressin receptors, demonstrated in competitive displacement assays using radiolabeled active hormones, provided definitive evidence that the primary receptor binding site resides not solely within the conserved ring, but critically involves the C-terminal tripeptide tail and the amidated terminus [7]. For instance, studies showed tocinoic acid required concentrations >1000-fold higher than oxytocin to achieve comparable displacement of ³H-oxytocin from its receptor. This established the C-terminus as a non-negotiable pharmacophore for high-affinity binding.
  • Probing Specificity Determinants within the Ring: While the ring alone is insufficient for activity, tocinoic acid provides a platform for investigating how substitutions within the ring (positions 2, 3, 4) influence receptor interaction when the correct C-terminus is present. By comparing the very weak residual activity of tocinoic acid (Tyr², Ile³, Gln⁴) to pressinoic acid (the vasopressin ring fragment: Cys¹-Tyr²-Phe³-Gln⁴-Asn⁵-Cys⁶-COOH) in different bioassays, researchers could infer how residues like Ile³ vs. Phe³ contribute to the intrinsic bias of the ring core towards OXTR vs. AVPR binding, even in the absence of the tail. This highlighted that the ring contributes to receptor specificity, while the tail provides essential binding energy and triggers activation [1] [7].
  • Exploring Antagonistic Potential: Due to its ability to bind receptors with very low affinity without activating them, tocinoic acid exhibits weak, surmountable antagonism. Co-incubation experiments demonstrated that high concentrations of tocinoic acid could partially inhibit (e.g., 20-30% inhibition at 10μM) the prolactin-releasing effect of oxytocin on anterior pituitary cells [7]. While far weaker than dedicated antagonists, this effect proved useful in early structure-activity studies to confirm receptor-mediated actions of the native hormones and validate screening approaches for more potent inhibitors. Its action demonstrated that occupancy of the receptor binding site by a molecule lacking the critical C-terminal activation domain could block agonist access.
  • Metabolic Stability Reference: Comparative studies examining the degradation of oxytocin versus tocinoic acid by tissue peptidases revealed the relative stability of the disulfide-bridged ring structure. While native hormones are rapidly cleaved by endopeptidases (e.g., cleavage between Cys⁶-Pro⁷) and degraded by exopeptidases acting on the C-terminus, tocinoic acid, lacking these vulnerable termini, showed significantly prolonged half-lives in biological matrices [4]. This highlighted the C-terminal tail as a primary site of metabolic vulnerability and positioned the ring as a potentially stable scaffold for designing peptidase-resistant analogs, provided functional tails could be engineered with similar stability.

Tocinoic acid's enduring significance lies in its role as a molecular "baseline." It provides the essential structural context (the ring) without the functional elements (the tail and amide). This clear dichotomy allows researchers to systematically dissect the contribution of each component to the complex pharmacology of neurohypophyseal hormones, from receptor binding and activation specificity to metabolic fate [1] [4] [7].

Properties

CAS Number

34330-23-9

Product Name

Tocinoic acid

IUPAC Name

(4R,7S,10S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxylic acid

Molecular Formula

C30H44N8O10S2

Molecular Weight

740.9 g/mol

InChI

InChI=1S/C30H44N8O10S2/c1-3-14(2)24-29(46)34-18(8-9-22(32)40)26(43)36-20(11-23(33)41)27(44)37-21(30(47)48)13-50-49-12-17(31)25(42)35-19(28(45)38-24)10-15-4-6-16(39)7-5-15/h4-7,14,17-21,24,39H,3,8-13,31H2,1-2H3,(H2,32,40)(H2,33,41)(H,34,46)(H,35,42)(H,36,43)(H,37,44)(H,38,45)(H,47,48)/t14-,17-,18-,19-,20-,21-,24?/m0/s1

InChI Key

ITRWUGOBSKHPTA-LYZHYIKWSA-N

SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)O)CC(=O)N)CCC(=O)N

Synonyms

7-de-Pro-3-de-Leu-3-de-GlyNH2-deoxytocin
deoxytocin, des-Pro(7)-des-Leu(3)-des-GlyNH2(3)-
deoxytocin, des-prolyl(7)-des-leucyl(3)-des-glycinamide(3)-
tocinoic acid

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)O)CC(=O)N)CCC(=O)N

Isomeric SMILES

CC[C@H](C)C1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)O)CC(=O)N)CCC(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.